LNA-G amidite
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Locked Nucleic Acid Guanine Amidite, commonly referred to as LNA-G amidite, is a modified nucleoside used in the synthesis of oligonucleotides. Locked Nucleic Acids are a class of conformationally restricted nucleic acid analogues where the ribonucleoside is linked between the 2’-oxygen and the 4’-carbon atoms with a methylene unit . This structural modification enhances the binding affinity and thermal stability of oligonucleotides containing Locked Nucleic Acids towards complementary DNA and RNA .
Preparation Methods
LNA-G amidite can be synthesized using standard phosphoramidite chemistry. The process involves the following steps :
Protection of Hydroxy Groups: The hydroxy groups of the nucleoside are protected to prevent undesired side reactions.
Phosphitylation: The protected nucleoside is treated with phosphorodiamidite under the catalytic action of a weak acid to form the phosphoramidite.
Coupling: The phosphoramidite is coupled to the 5’-OH group of the growing oligonucleotide chain.
Oxidation: The phosphite triester is oxidized to form the phosphate triester.
Deprotection: The protecting groups are removed to yield the final this compound.
Industrial production methods involve automated DNA synthesizers, which allow for the efficient and scalable synthesis of this compound .
Chemical Reactions Analysis
LNA-G amidite undergoes several types of chemical reactions, including :
Oxidation: The phosphite triester formed during the coupling step is oxidized to a phosphate triester using iodine oxidation procedures.
Substitution: The protected nucleoside can undergo substitution reactions to introduce various functional groups.
Hydrolysis: The amidite can be hydrolyzed to remove protecting groups and yield the final product.
Common reagents used in these reactions include phosphorodiamidite, iodine, and various protecting groups . The major products formed from these reactions are the desired oligonucleotides containing this compound.
Scientific Research Applications
LNA-G amidite has a wide range of scientific research applications, including :
Chemistry: Used in the synthesis of oligonucleotides for various chemical applications.
Biology: Employed in the study of gene expression and regulation, as well as in the development of molecular probes.
Medicine: Investigated for its potential in antisense drug development and gene therapy.
Industry: Utilized in the production of diagnostic assays and therapeutic oligonucleotides.
Mechanism of Action
The mechanism of action of LNA-G amidite involves its incorporation into oligonucleotides, which enhances the binding affinity and thermal stability of the resulting oligonucleotides towards complementary DNA and RNA . This increased stability is due to the conformational restriction imposed by the methylene bridge, which enhances base stacking interactions and local organization of the phosphate backbone .
Comparison with Similar Compounds
LNA-G amidite is unique compared to other nucleoside phosphoramidites due to its conformational restriction and enhanced binding affinity . Similar compounds include:
Morpholino: Another nucleic acid analogue used in antisense applications.
2’-O-Methyl RNA: Modified RNA with a methoxy group at the 2’ position.
Phosphorothioate DNA: DNA with a sulfur atom replacing one of the non-bridging oxygen atoms in the phosphate backbone.
These compounds share some similarities with this compound but differ in their structural modifications and specific applications .
Properties
CAS No. |
709641-79-2 |
---|---|
Molecular Formula |
C44H53N8O8P |
Molecular Weight |
852.9 g/mol |
IUPAC Name |
N'-[9-[(1R,3R,4R,7S)-1-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-7-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-2,5-dioxabicyclo[2.2.1]heptan-3-yl]-6-oxo-1H-purin-2-yl]-N,N-dimethylmethanimidamide |
InChI |
InChI=1S/C44H53N8O8P/c1-29(2)52(30(3)4)61(58-24-12-23-45)60-38-37-41(51-28-46-36-39(51)48-42(49-40(36)53)47-27-50(5)6)59-43(38,25-56-37)26-57-44(31-13-10-9-11-14-31,32-15-19-34(54-7)20-16-32)33-17-21-35(55-8)22-18-33/h9-11,13-22,27-30,37-38,41H,12,24-26H2,1-8H3,(H,48,49,53)/t37-,38+,41-,43-,61?/m1/s1 |
InChI Key |
ACJXYPZQPQPGNE-KPKUBJDASA-N |
Isomeric SMILES |
CC(C)N(C(C)C)P(OCCC#N)O[C@H]1[C@@H]2[C@@H](O[C@]1(CO2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)N6C=NC7=C6N=C(NC7=O)N=CN(C)C |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1C2C(OC1(CO2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)N6C=NC7=C6N=C(NC7=O)N=CN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.